molecular formula C20H18ClN3O5 B5111043 ethyl N-(2-chloro-4-nitrobenzoyl)tryptophanate

ethyl N-(2-chloro-4-nitrobenzoyl)tryptophanate

Cat. No. B5111043
M. Wt: 415.8 g/mol
InChI Key: AEGMTRFJZYFDRR-UHFFFAOYSA-N
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Description

Ethyl N-(2-chloro-4-nitrobenzoyl)tryptophanate, also known as CNB-tryptophan, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of ethyl N-(2-chloro-4-nitrobenzoyl)tryptophanatean is related to its ability to act as a fluorescent probe. When incorporated into a protein, ethyl N-(2-chloro-4-nitrobenzoyl)tryptophanatean can emit fluorescence upon excitation with light of a specific wavelength. This allows researchers to monitor the binding interactions between the protein and other molecules in real-time.
Biochemical and Physiological Effects:
ethyl N-(2-chloro-4-nitrobenzoyl)tryptophanatean has been shown to have minimal biochemical and physiological effects on cells and tissues. It does not interfere with normal cellular processes and is not toxic to cells at the concentrations used in experiments.

Advantages and Limitations for Lab Experiments

One of the main advantages of ethyl N-(2-chloro-4-nitrobenzoyl)tryptophanatean is its ability to act as a fluorescent probe, allowing researchers to monitor protein-ligand interactions in real-time. Additionally, ethyl N-(2-chloro-4-nitrobenzoyl)tryptophanatean is relatively easy to synthesize and can be incorporated into proteins through genetic engineering techniques.
However, there are also limitations to using ethyl N-(2-chloro-4-nitrobenzoyl)tryptophanatean in lab experiments. One limitation is that it can only be incorporated into proteins at specific sites, which may limit its applicability in certain experiments. Additionally, the fluorescence emitted by ethyl N-(2-chloro-4-nitrobenzoyl)tryptophanatean can be affected by factors such as pH and temperature, which may complicate data interpretation.

Future Directions

There are several future directions for research on ethyl N-(2-chloro-4-nitrobenzoyl)tryptophanatean. One direction is to explore its potential applications in drug discovery, where it could be used as a tool to screen potential drug candidates for their ability to bind to specific proteins. Another direction is to investigate its potential applications in medical imaging, where it could be used as a fluorescent probe to visualize specific proteins in vivo.
Conclusion:
In conclusion, ethyl N-(2-chloro-4-nitrobenzoyl)tryptophanatean is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its ability to act as a fluorescent probe has made it a valuable tool for studying protein-ligand interactions. While there are limitations to its use in lab experiments, there are also many potential future directions for research on ethyl N-(2-chloro-4-nitrobenzoyl)tryptophanatean.

Synthesis Methods

Ethyl N-(2-chloro-4-nitrobenzoyl)tryptophanatean can be synthesized through a series of chemical reactions. The starting materials are tryptophan and 2-chloro-4-nitrobenzoyl chloride. The reaction involves the formation of an amide bond between the two molecules, resulting in the formation of ethyl N-(2-chloro-4-nitrobenzoyl)tryptophanatean. The final product can be purified through various methods, such as column chromatography or recrystallization.

Scientific Research Applications

Ethyl N-(2-chloro-4-nitrobenzoyl)tryptophanatean has been studied for its potential applications in various fields of scientific research. One of the most notable applications is in the field of biochemistry, where it has been used as a tool to study protein-ligand interactions. ethyl N-(2-chloro-4-nitrobenzoyl)tryptophanatean can be incorporated into proteins through genetic engineering techniques, allowing researchers to study the binding interactions between the protein and other molecules.

properties

IUPAC Name

ethyl 2-[(2-chloro-4-nitrobenzoyl)amino]-3-(1H-indol-3-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O5/c1-2-29-20(26)18(9-12-11-22-17-6-4-3-5-14(12)17)23-19(25)15-8-7-13(24(27)28)10-16(15)21/h3-8,10-11,18,22H,2,9H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEGMTRFJZYFDRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[(2-chloro-4-nitrophenyl)formamido]-3-(1H-indol-3-YL)propanoate

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